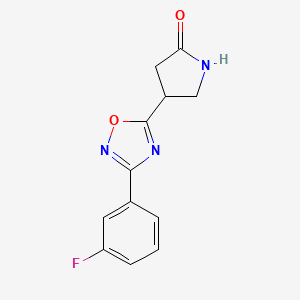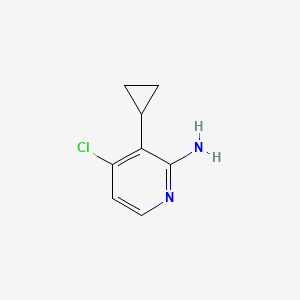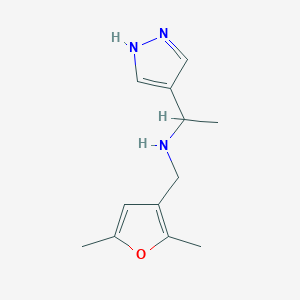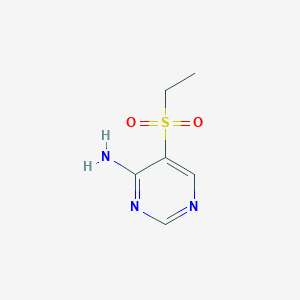![molecular formula C16H14N2O2S B11787922 3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole is a chemical compound that features a biphenyl group attached to a pyrazole ring with a methylsulfonyl substituent
Métodos De Preparación
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of a biphenyl derivative with a pyrazole precursor under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the biphenyl derivative is coupled with a pyrazole ring in the presence of a methylsulfonyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler pyrazole derivative.
Substitution: The biphenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include sulfone derivatives, reduced pyrazole compounds, and substituted biphenyl-pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole can be compared with other similar compounds such as:
Methylsulfonyl indole-benzimidazoles: These compounds also feature a methylsulfonyl group and have shown anticancer properties.
Ethylsulfonyl counterparts: Similar to the methylsulfonyl derivatives, these compounds exhibit different biological activities and properties.
Other biphenyl derivatives: Compounds with biphenyl groups attached to various functional groups can have diverse applications in chemistry and biology.
The uniqueness of 3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole lies in its specific structural features and the combination of the biphenyl and pyrazole rings with a methylsulfonyl substituent, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14N2O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-methylsulfonyl-5-(4-phenylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O2S/c1-21(19,20)15-11-17-18-16(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) |
Clave InChI |
FCGBWNZQFADOMH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)





![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)
![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)
![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)

